2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with enzymes or receptors, while the sulfonamide group can enhance binding affinity and specificity. The nitrobenzamide structure may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinolin-2(1H)-one derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives: These compounds have similar structural features and are used in various therapeutic applications.
Uniqueness
2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C22H18ClN3O5S |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H18ClN3O5S/c23-20-14-17(26(28)29)9-12-19(20)22(27)24-16-7-10-18(11-8-16)32(30,31)25-13-3-5-15-4-1-2-6-21(15)25/h1-2,4,6-12,14H,3,5,13H2,(H,24,27) |
InChI Key |
GHYLJILBHNBRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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